molecular formula C14H18N4O2 B2798881 Tert-butyl 5-(azidomethyl)-1,3-dihydroisoindole-2-carboxylate CAS No. 2445784-48-3

Tert-butyl 5-(azidomethyl)-1,3-dihydroisoindole-2-carboxylate

Cat. No.: B2798881
CAS No.: 2445784-48-3
M. Wt: 274.324
InChI Key: QKVLBSKGFSSNSF-UHFFFAOYSA-N
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Description

Tert-butyl 5-(azidomethyl)-1,3-dihydroisoindole-2-carboxylate: is a chemical compound with potential applications in various fields of science and industry. This compound features a tert-butyl group, an azidomethyl group, and a 1,3-dihydroisoindole-2-carboxylate moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(azidomethyl)-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting with the appropriate precursors

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous materials safely. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-(azidomethyl)-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium azide (NaN₃) and various alkyl halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-(azidomethyl)-1,3-dihydroisoindole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its azidomethyl group is particularly useful in click chemistry reactions, which are widely employed in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe or a labeling agent due to its ability to react with biomolecules selectively. It is also explored for its potential in bioconjugation techniques, where it can be attached to proteins, nucleic acids, or other biomolecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications, from electronics to aerospace.

Mechanism of Action

The mechanism by which tert-butyl 5-(azidomethyl)-1,3-dihydroisoindole-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the target and the desired outcome.

Comparison with Similar Compounds

  • Isoindole-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents.

  • Azidomethyl-containing compounds: Other molecules with azidomethyl groups may have different functional groups or backbones.

Uniqueness: Tert-butyl 5-(azidomethyl)-1,3-dihydroisoindole-2-carboxylate stands out due to its combination of functional groups, which provides unique reactivity and versatility. This makes it particularly valuable in synthetic chemistry and various applications.

Properties

IUPAC Name

tert-butyl 5-(azidomethyl)-1,3-dihydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)18-8-11-5-4-10(7-16-17-15)6-12(11)9-18/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVLBSKGFSSNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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